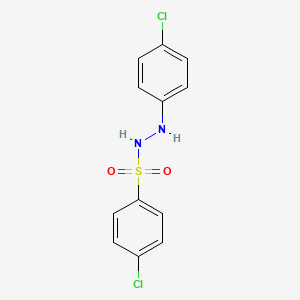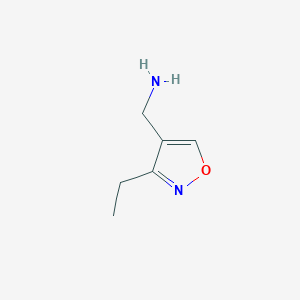
(3-Ethyl-1,2-oxazol-4-YL)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Ethyl-1,2-oxazol-4-YL)methanamine is a heterocyclic compound that features an oxazole ring substituted with an ethyl group at the 3-position and a methanamine group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethyl-1,2-oxazol-4-YL)methanamine typically involves the formation of the oxazole ring followed by the introduction of the ethyl and methanamine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of an α-hydroxy ketone with hydroxylamine can yield the oxazole ring, which can then be further functionalized .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
化学反応の分析
Types of Reactions
(3-Ethyl-1,2-oxazol-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary amines .
科学的研究の応用
(3-Ethyl-1,2-oxazol-4-YL)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of (3-Ethyl-1,2-oxazol-4-YL)methanamine involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target .
類似化合物との比較
Similar Compounds
(3-Methyl-1,2-oxazol-4-YL)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(4-Ethyl-1,2-oxazol-3-YL)methanamine: Similar structure but with the ethyl group at a different position.
(3-Ethyl-1,2-oxazol-5-YL)methanamine: Similar structure but with the methanamine group at a different position.
Uniqueness
(3-Ethyl-1,2-oxazol-4-YL)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C6H10N2O |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
(3-ethyl-1,2-oxazol-4-yl)methanamine |
InChI |
InChI=1S/C6H10N2O/c1-2-6-5(3-7)4-9-8-6/h4H,2-3,7H2,1H3 |
InChIキー |
FQHQZIFLLOZBFI-UHFFFAOYSA-N |
正規SMILES |
CCC1=NOC=C1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


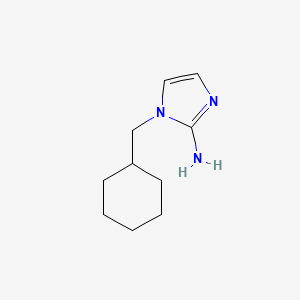
![Methyl trans-4-{[(tert-butoxy)carbonyl]amino}-3,3-difluorocyclohexane-1-carboxylate](/img/structure/B13076194.png)

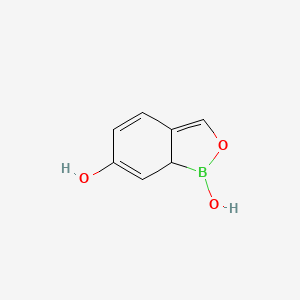
![2-Cyclopropanecarbonylspiro[4.4]nonan-1-one](/img/structure/B13076213.png)
![5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13076215.png)
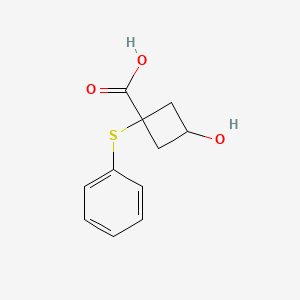

![3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13076232.png)
![5-Hydroxy-3-(4-methoxyphenyl)-8,8-dimethyl-10-(3-methylbut-2-en-1-yl)pyrano[3,2-g]chromen-4(8H)-one](/img/structure/B13076236.png)
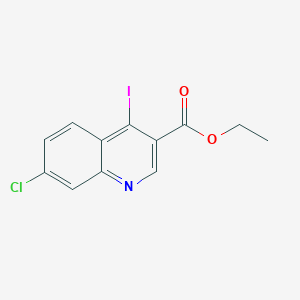
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-6-methoxybenzoate](/img/structure/B13076241.png)

